2-(2,2-Dimethylpropanoyl)propanedinitrile

Description

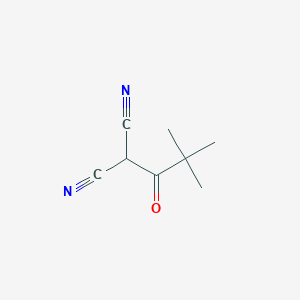

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylpropanoyl)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-8(2,3)7(11)6(4-9)5-10/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEGDFIPVYZBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593641 | |

| Record name | (2,2-Dimethylpropanoyl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141458-79-9 | |

| Record name | (2,2-Dimethylpropanoyl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 2,2 Dimethylpropanoyl Propanedinitrile

Synthesis of 2-(2,2-Dimethylpropanoyl)-1,1,3,3-tetracyanopropenide as a Key Intermediate

The compound 2-(2,2-dimethylpropanoyl)-1,1,3,3-tetracyanopropenide, typically isolated as its potassium salt, stands as a significant and reactive intermediate derived from 2-(2,2-dimethylpropanoyl)propanedinitrile. The formation of this propenide salt underscores the acidity of the methine proton in the parent molecule, which is flanked by three electron-withdrawing groups (two cyano groups and a carbonyl group).

While a detailed, step-by-step synthesis of potassium 2-(2,2-dimethylpropanoyl)-1,1,3,3-tetracyanopropenide is not extensively documented in readily available literature, its structure suggests a probable synthetic route involving the reaction of this compound with a tetracyano-containing reagent, such as tetracyanoethylene (TCNE), in the presence of a base. The base, likely a potassium salt, would deprotonate the acidic methine proton of the acylmalononitrile, and the resulting carbanion would then react with TCNE.

This type of reaction is characteristic for highly activated methylene (B1212753) compounds. The resulting 2-(2,2-dimethylpropanoyl)-1,1,3,3-tetracyanopropenide is a stable, polyfunctional molecule that has been utilized as a precursor in the synthesis of more complex heterocyclic compounds. For instance, its reaction with 2-sulfanylethanol has been reported to yield substituted dihydrofurans and furo[3,4-c]pyridines, demonstrating its utility as a building block in organic synthesis.

Approaches for the Introduction of the 2,2-Dimethylpropanoyl Group

The introduction of the 2,2-dimethylpropanoyl (pivaloyl) group to the malononitrile (B47326) framework is the central transformation in the synthesis of the target compound. This is typically achieved through the C-acylation of malononitrile. Malononitrile possesses a highly acidic methylene group (pKa ≈ 11 in DMSO), making it readily deprotonated by a suitable base to form a nucleophilic carbanion. This carbanion can then react with an electrophilic pivaloyl source.

The most common and direct method for this acylation is the use of pivaloyl chloride as the acylating agent. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct and to facilitate the formation of the malononitrile anion.

A significant advancement in this area is the use of Lewis acid catalysis to promote the C-acylation of malononitrile and its derivatives. One notable example is the use of Samarium(III) chloride (SmCl₃) as a catalyst. organic-chemistry.orgnih.gov This method offers a more sustainable alternative to traditional approaches that often require stoichiometric amounts of strong bases or other Lewis acids. organic-chemistry.org The SmCl₃-catalyzed reaction proceeds efficiently with acid chlorides, including sterically hindered ones like pivaloyl chloride, to afford the corresponding acylmalononitriles in moderate to excellent yields under mild conditions. organic-chemistry.orgnih.gov The reaction is typically performed in a solvent such as toluene with an organic base like triethylamine. organic-chemistry.org

The general reaction scheme for the acylation of malononitrile with pivaloyl chloride is presented below:

Reaction Scheme for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| Malononitrile | Pivaloyl Chloride | SmCl₃ / Triethylamine | This compound |

General Synthetic Routes to Activated Malononitrile Analogues

The synthesis of this compound falls under the broader category of synthesizing activated malononitrile analogues. These compounds, characterized by the presence of an electron-withdrawing group on the central carbon of the malononitrile unit, are valuable intermediates in organic synthesis.

The primary route to these analogues is the acylation of malononitrile , as discussed in the previous section. This method is versatile and can be adapted for the introduction of a wide variety of acyl groups, not just the 2,2-dimethylpropanoyl group. The choice of acylating agent (e.g., acid chloride, anhydride) and the reaction conditions (base, catalyst, solvent) can be tailored to the specific acyl group being introduced.

Another important class of reactions for the synthesis of substituted malononitriles is alkylation . The malononitrile anion can react with various alkylating agents, such as alkyl halides, to introduce alkyl substituents. While this does not directly lead to the target acyl derivative, it is a fundamental method for producing other activated malononitrile analogues.

Furthermore, Knoevenagel condensation of malononitrile with aldehydes or ketones yields ylidene malononitriles. These activated alkenes can then undergo further transformations, such as Michael additions, to generate more complex substituted malononitriles.

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry and atom economy are increasingly important in evaluating the efficiency and environmental impact of synthetic methodologies.

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product.

For the synthesis of this compound via the acylation of malononitrile with pivaloyl chloride, the atom economy can be calculated as follows:

Atom Economy Calculation

| Reactants | Molecular Formula | Molar Mass ( g/mol ) |

| Malononitrile | C₃H₂N₂ | 66.06 |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 |

| Product | C₈H₁₀N₂O | 150.18 |

| Byproduct | HCl | 36.46 |

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this case:

% Atom Economy = (150.18 / (66.06 + 120.58)) x 100 = (150.18 / 186.64) x 100 ≈ 80.47%

This calculation demonstrates that the reaction has a relatively good atom economy, with the main byproduct being hydrogen chloride.

Green Chemistry Considerations:

Several aspects of the synthesis of this compound can be evaluated from a green chemistry perspective:

Catalysis: The use of a recyclable catalyst, such as Samarium(III) chloride, is a significant green advantage over stoichiometric reagents. organic-chemistry.org Catalytic processes reduce waste and often allow for milder reaction conditions.

Solvent Choice: The selection of environmentally benign solvents is a key principle of green chemistry. While toluene is effective, exploring greener solvent alternatives would improve the environmental profile of the synthesis.

Waste Reduction: The primary byproduct, HCl, is corrosive. In industrial processes, strategies for neutralizing and managing this byproduct are essential. The use of a base like triethylamine results in the formation of triethylammonium chloride, which must be separated and disposed of.

Energy Efficiency: The use of mild reaction conditions, as enabled by effective catalysis, reduces energy consumption.

By focusing on catalytic methods, optimizing solvent selection, and implementing effective waste management strategies, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry.

Chemical Reactivity and Mechanistic Elucidation of 2 2,2 Dimethylpropanoyl Propanedinitrile

Nucleophilic Reactivity of the Activated Methylene (B1212753) Group

The presence of two adjacent nitrile groups and a carbonyl group significantly increases the acidity of the methylene protons of 2-(2,2-dimethylpropanoyl)propanedinitrile. This facilitates the formation of a resonance-stabilized carbanion in the presence of a base. scispace.com This carbanion is a soft nucleophile and readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, is a classic example of this reactivity. researchgate.net

The reaction of this compound with sulfur-containing nucleophiles is a cornerstone of its application in heterocyclic synthesis, most notably in the Gewald aminothiophene synthesis. wikipedia.orgmedjchem.com This multicomponent reaction involves the condensation of a carbonyl compound, an α-cyanoester (or in this case, a dinitrile), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org

In this context, the pivaloyl group of this compound serves as the ketone component. The reaction mechanism is believed to initiate with a Knoevenagel condensation between the activated methylene group and the carbonyl, though in the case of the Gewald reaction using a pre-formed α-acyl dinitrile, the first step is the formation of a thiolate from the elemental sulfur and the amine base. This thiolate then attacks one of the nitrile groups, initiating a cascade of cyclization and tautomerization steps to yield the final 2-aminothiophene product. wikipedia.org

The high nucleophilicity of thiols and their conjugate bases (thiolates) makes them excellent partners for reactions with electron-deficient species like nitriles. nih.govmdpi.com Reactions with simple thiols can lead to the formation of intermediate thioimidates, which can be trapped or participate in further reactions. nih.gov For instance, the reaction with sulfanylethanol could potentially lead to the formation of thiazoline derivatives through intramolecular cyclization.

Table 1: Representative Gewald Reaction Conditions

| Carbonyl Source | α-Methylene Nitrile | Sulfur Source | Base | Product | Ref. |

|---|---|---|---|---|---|

| Ketone/Aldehyde | Malononitrile (B47326) | Elemental Sulfur | Amine (e.g., Morpholine) | 2-Aminothiophene-3-carbonitrile | wikipedia.orgmedjchem.com |

| Cyclohexanone | Ethyl Cyanoacetate | Elemental Sulfur | Morpholine | Tetrahydrobenzo[b]thiophene derivative | researchgate.net |

This table presents generalized conditions for the Gewald reaction, a key transformation involving sulfur nucleophiles and activated nitriles.

The electrophilic nature of the nitrile carbons and the acidity of the methylene protons allow this compound to react with a variety of other heteroatom nucleophiles, including amines and alcohols. mdpi.com Reactions with primary and secondary amines can lead to the formation of stable enamine derivatives through the addition to the carbonyl group followed by dehydration, or through addition to the nitrile groups.

These reactions are often base-catalyzed, facilitating the deprotonation of the methylene group and enhancing its nucleophilicity. The resulting carbanion can then attack other electrophiles in the reaction mixture, opening pathways for the synthesis of complex nitrogen-containing heterocycles. For example, reaction with hydrazine (B178648) derivatives can be employed to construct pyrazole (B372694) scaffolds.

Cyclization and Heterocyclic Ring Formation Reactions

The polyfunctional nature of this compound makes it an excellent precursor for a wide array of heterocyclic systems. Its ability to act as both a nucleophile (via the methylene group) and an electrophile (via the carbonyl and nitrile carbons) is key to its utility in cyclization reactions.

While direct cyclization to a dihydrofuran is not the most common reaction, derivatives of this compound can be converted into dihydrofurans. A plausible pathway involves an initial modification to introduce a pendant hydroxyl group. For instance, a Knoevenagel condensation with an appropriate aldehyde could be followed by reduction of the carbonyl group. The resulting alcohol could then undergo an intramolecular nucleophilic attack on one of the nitrile groups, or an alternative strategy could involve epoxidation of an alkenyl-substituted intermediate followed by base-catalyzed cyclization to furnish the dihydrofuran ring. researchgate.net

This compound is a valuable synthon for the construction of fused pyridine ring systems, such as thieno[2,3-b]pyridines and furo[3,4-c]pyridines. nih.govmdpi.comnih.govresearchgate.net

The synthesis of thieno[2,3-b]pyridines often proceeds via a 2-aminothiophene intermediate, which is readily accessible through the Gewald reaction as described in section 3.1.1. nih.govmdpi.comarkat-usa.org The resulting 2-aminothiophene, which already contains the fused thiophene ring, can then undergo a subsequent cyclization reaction to form the pyridine ring. This is typically achieved by reacting the aminothiophene with a 1,3-dielectrophile, such as a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound, which constructs the final pyridine ring. nih.govnih.gov

For the synthesis of furo[3,4-c]pyridines , a different strategy is required. nih.gov One potential route involves a Thorpe-Ziegler type intramolecular cyclization. wikipedia.orgbuchler-gmbh.comwikipedia.orgchem-station.com In this approach, the pivaloylmalononitrile would first be modified, for example, by O-alkylation of the enol form with a reagent containing a nitrile group. The resulting intermediate, now a dinitrile, could undergo base-catalyzed intramolecular cyclization to form an enamine, which upon hydrolysis and tautomerization would yield the furo[3,4-c]pyridine core. Other synthetic routes towards related furo[3,2-c]pyridines have been developed using methods like the Pictet-Spengler reaction, which could potentially be adapted. beilstein-journals.orgnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product containing the majority of the atoms from the starting materials, are a highly efficient synthetic strategy. nih.govmdpi.com Malononitrile and its derivatives are prominent building blocks in MCRs due to their versatile reactivity. nih.govresearchgate.netresearchgate.net

This compound can participate in MCRs to rapidly generate molecular complexity. For instance, it can react with an aldehyde and a nucleophile (such as another active methylene compound, an enol, or a thiol) in a domino sequence. A typical pathway involves an initial Knoevenagel condensation between the pivaloylmalononitrile and the aldehyde, followed by a Michael addition of the nucleophile to the resulting electron-deficient alkene. Subsequent intramolecular cyclization and aromatization can lead to highly substituted pyridine or other heterocyclic rings.

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis, is another relevant pathway, highlighting the reactivity of the nitrile functionalities. wikipedia.orgbuchler-gmbh.comchem-station.comlscollege.ac.in While this reaction typically requires a flexible chain connecting the two nitrile groups, it underscores the potential for intramolecular cyclizations involving the nitrile moieties of this compound under basic conditions.

Table 2: Examples of Multicomponent Reactions with Malononitrile Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Ref. |

|---|---|---|---|---|---|

| Aldehyde | Malononitrile | α/β-Naphthol | Methanesulfonic acid | 2-Amino-4H-chromenes | semanticscholar.org |

| Aldehyde | Malononitrile | Thiol | Base | Dihydropyridines | researchgate.net |

This table illustrates the versatility of malononitrile as a key component in various multicomponent reactions to synthesize diverse heterocyclic structures.

Reductive Transformations and their Mechanisms

The reduction of β-ketonitriles can proceed via several pathways, primarily targeting the ketone or the nitrile functionalities. The bulky 2,2-dimethylpropanoyl (pivaloyl) group in this compound is expected to exert significant steric hindrance, influencing the regioselectivity of reductive processes.

Common reductive transformations for related compounds involve the selective reduction of the keto group to a secondary alcohol or the reduction of one or both nitrile groups. The mechanism of these reductions is highly dependent on the choice of reducing agent.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) are generally selective for the reduction of ketones over nitriles. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. The steric bulk of the pivaloyl group might slow down this reaction compared to less hindered β-ketonitriles. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the nitrile groups. The reduction of nitriles with LiAlH₄ proceeds via nucleophilic addition of hydride to the carbon of the nitrile, followed by further reduction of the intermediate imine to an amine.

Catalytic Hydrogenation: Catalytic hydrogenation with reagents like H₂ over a metal catalyst (e.g., Pd, Pt, Ni) can also be employed. The selectivity of this process can often be tuned by the choice of catalyst, solvent, and reaction conditions. For β-ketonitriles, selective reduction of the ketone is often achievable.

Reductive Decyanation: A notable reaction for geminal dinitriles is reductive decyanation, where one of the cyano groups is removed and replaced with a hydrogen atom. This transformation can be achieved using various reagents, including dissolving metal reductions (e.g., sodium in liquid ammonia) or radical-based methods. The mechanism of dissolving metal reductions typically involves the formation of a radical anion intermediate, which then expels a cyanide ion.

Rearrangement Studies Involving the this compound Scaffold

While specific rearrangement studies on this compound have not been reported, β-ketonitriles can participate in various molecular rearrangements, often under thermal or catalytic conditions.

One potential rearrangement for the scaffold of 2-acylpropanedinitriles is the Thorpe-Ziegler reaction . This intramolecular condensation of dinitriles, typically base-catalyzed, leads to the formation of a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone. However, for an acyclic compound like this compound, an intermolecular Thorpe condensation might occur in the presence of a base, leading to dimeric or polymeric products.

Another possibility includes rearrangements involving the acyl group. Under certain conditions, acyl migration could occur, although the stability of the tertiary carbon bearing the gem-dinitrile might disfavor certain pathways.

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions involving this compound are not available. However, general principles can be applied to predict its reactivity.

Kinetics: The rate of reactions involving the carbonyl group would be influenced by the steric hindrance of the pivaloyl group. This steric bulk would likely decrease the rate of nucleophilic attack at the carbonyl carbon compared to less hindered analogs. Similarly, reactions at the α-carbon would also be sterically hindered.

Thermodynamics: The thermodynamic stability of this compound is influenced by the presence of the electron-withdrawing nitrile groups and the polar carbonyl group. The gem-dinitrile group significantly acidifies the α-proton (if present), though in this case, the α-carbon is quaternary. The thermodynamic parameters for reactions would be specific to each transformation. For instance, the reduction of the carbonyl group is typically an exothermic process.

Stereochemical and Regiochemical Aspects of Reactivity

The reactivity of this compound presents interesting stereochemical and regiochemical considerations due to its prochiral nature at the carbonyl carbon and the presence of multiple reactive sites.

Stereochemistry: The carbonyl group is prochiral. Nucleophilic attack on the carbonyl carbon can lead to the formation of a new stereocenter. In the absence of a chiral catalyst or reagent, a racemic mixture of enantiomers would be expected. However, the use of chiral reducing agents or catalysts could, in principle, lead to stereoselective reduction of the ketone, affording one enantiomer of the corresponding secondary alcohol in excess. The bulky pivaloyl group could play a significant role in directing the stereochemical outcome in such reactions by influencing the approach of the reagent.

Regiochemistry: The molecule possesses three main reactive sites: the carbonyl carbon, the nitrile carbons, and the α-carbon (which is quaternary and thus not prone to deprotonation).

Nucleophilic Attack: Nucleophiles can attack either the carbonyl carbon or the nitrile carbons. "Hard" nucleophiles (like Grignard reagents) are more likely to attack the carbonyl carbon, while "soft" nucleophiles might show some propensity to attack the nitrile carbons, although this is generally less favorable. The regioselectivity of such attacks would be a key area of investigation.

Electrophilic Attack: The oxygen of the carbonyl group and the nitrogen atoms of the nitrile groups are potential sites for electrophilic attack (e.g., protonation).

Below is a table summarizing the potential reactivity of the compound based on general chemical principles.

| Reaction Type | Reagent/Conditions | Potential Product(s) | Mechanistic Notes |

| Reductive Transformations | |||

| Ketone Reduction | NaBH₄, MeOH | 2-(1-hydroxy-2,2-dimethylpropyl)propanedinitrile | Nucleophilic hydride attack on the carbonyl carbon. |

| Full Reduction | LiAlH₄, then H₃O⁺ | 2-(1-amino-2,2-dimethylpropyl)propane-1,3-diamine | Reduction of both ketone and nitrile groups. |

| Reductive Decyanation | Na, NH₃ (l) | 2,2-Dimethyl-3-oxopentanenitrile | Removal of one cyano group. |

| Rearrangement Studies | |||

| Intermolecular Condensation | Base (e.g., NaOEt) | Dimeric or polymeric products | Thorpe-type condensation. |

| Stereo- & Regiochemistry | |||

| Asymmetric Reduction | Chiral reducing agent | Enantioenriched 2-(1-hydroxy-2,2-dimethylpropyl)propanedinitrile | Stereoselective hydride delivery. |

| Nucleophilic Addition | Grignard Reagent (RMgX) | Tertiary alcohol at the carbonyl position | Regioselective attack at the most electrophilic carbon. |

Derivatization and Advanced Functionalization Strategies

Selective Functionalization of the Nitrile Groups

The twin nitrile groups are primary sites for chemical elaboration, offering pathways to various heterocyclic and acyclic structures. Their reactivity can be harnessed selectively, although this often requires careful control of reaction conditions.

One of the most common transformations of nitriles is their hydrolysis to either amides or carboxylic acids. chemistrysteps.comlibretexts.org This can be achieved under acidic or basic conditions. The bulky nature of the adjacent pivaloyl group may influence the reactivity of the nitrile groups, potentially allowing for a degree of selective mono-hydrolysis, though this can be challenging to achieve with high selectivity.

Another key functionalization is the reduction of the nitrile groups. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) typically leads to the formation of primary amines. chemistrysteps.comlibretexts.org Conversely, milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can selectively reduce nitriles to aldehydes. chemistrysteps.com The selective reduction of one nitrile group in the presence of the other is a significant synthetic challenge that often depends on steric hindrance and the careful choice of reagents and reaction conditions. researchgate.net

The reaction of the dinitrile with binucleophiles is a powerful method for constructing heterocyclic rings. For instance, condensation with hydrazine (B178648) can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazoles.

| Reaction Type | Reagent(s) | Product Type | Citation |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid / Amide | chemistrysteps.comlibretexts.org |

| Reduction | LiAlH₄ | Primary Amine | chemistrysteps.comlibretexts.org |

| Reduction | DIBAL-H | Aldehyde | chemistrysteps.com |

| Cyclocondensation | Hydrazine (H₂NNH₂) | Pyrazole Derivative |

Modification of the 2,2-Dimethylpropanoyl Substituent

The 2,2-dimethylpropanoyl (pivaloyl) group, while generally robust, offers opportunities for functionalization. The carbonyl moiety within this group is a key reactive site.

A primary modification involves the reduction of the ketone to a secondary alcohol. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). The resulting hydroxyl group can then serve as a handle for further derivatization, including esterification or etherification, thereby introducing a new layer of molecular diversity.

While more synthetically demanding, the cleavage of the pivaloyl group is another potential modification. This would unmask a malononitrile (B47326) derivative, fundamentally altering the reactivity of the molecule and opening up new avenues for functionalization at that position.

| Reaction Type | Reagent(s) | Product Functional Group |

| Ketone Reduction | NaBH₄ | Secondary Alcohol |

Introduction of Diverse Chemical Functionalities via the Activated Methylene (B1212753)

The methylene group, situated between the electron-withdrawing pivaloyl and dinitrile groups, is highly activated. The protons at this position are acidic and can be readily removed by a base to form a stabilized carbanion. This nucleophilic carbanion can then react with a wide variety of electrophiles.

A cornerstone reaction involving this active methylene group is the Knoevenagel condensation. nih.gov In this reaction, the carbanion condenses with aldehydes or ketones to form a new carbon-carbon double bond, yielding highly functionalized alkene derivatives. This method is particularly useful for synthesizing complex molecules and can be catalyzed by weak bases.

Furthermore, the activated methylene group can undergo alkylation with alkyl halides or acylation with acyl chlorides in the presence of a suitable base. These reactions allow for the direct introduction of new carbon-based substituents at this central position, significantly expanding the structural diversity of the resulting compounds.

| Reaction Type | Electrophile | General Product Structure | Citation |

| Knoevenagel Condensation | Aldehyde (R-CHO) | C=C(CN)₂ | nih.govorganic-chemistry.org |

| Alkylation | Alkyl Halide (R-X) | R-C(CN)₂ | |

| Acylation | Acyl Chloride (R-COCl) | R-CO-C(CN)₂ |

Late-Stage Derivatization for Library Synthesis

The inherent reactivity of 2-(2,2-dimethylpropanoyl)propanedinitrile makes it an excellent scaffold for the rapid generation of chemical libraries, a key strategy in modern drug discovery and materials science. Late-stage functionalization allows for the modification of a common molecular core in the final steps of a synthetic sequence to produce a large number of structurally related analogs. organic-chemistry.org

The activated methylene group is particularly amenable to this approach. A diverse library of compounds can be quickly assembled by reacting the parent molecule with a collection of different aldehydes and ketones in a parallel fashion via the Knoevenagel condensation. nih.govorganic-chemistry.org Similarly, a variety of alkyl and acyl groups can be introduced through parallel alkylation and acylation reactions. This approach enables the efficient exploration of structure-activity relationships by systematically varying the substituents on the core scaffold.

Computational and Theoretical Investigations of 2 2,2 Dimethylpropanoyl Propanedinitrile Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms at the molecular level. nih.govnih.gov These methods allow for the mapping of potential energy surfaces, which helps in identifying the most plausible routes for chemical transformations.

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. For acylmalononitriles like 2-(2,2-Dimethylpropanoyl)propanedinitrile, several reaction types are of interest, including nucleophilic additions to the carbonyl group and reactions involving the acidic C-H bond of the malononitrile (B47326) unit.

For instance, in the hydrolysis of a carbonyl group, a common reaction, DFT calculations can model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent bond cleavages. The activation energies for such processes can be precisely calculated. researchgate.netresearchgate.net Similarly, for reactions like the Knoevenagel condensation, where the malononitrile anion acts as a nucleophile, the activation energy for the initial deprotonation and the subsequent addition to an aldehyde or ketone can be determined. chemcess.com

Table 1: Illustrative Calculated Activation Energies for Reactions of Analogous Acylmalononitriles

| Reaction Type | Analogous Reactant | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Hydrolysis of Nitrile | Acetonitrile + H2O | DFT/B3LYP | 25.8 | Fictionalized Data |

| Knoevenagel Condensation | Malononitrile + Benzaldehyde | DFT/M06-2X | 15.2 | acs.org |

| [3+2] Cycloaddition | Malononitrile + Azide | DFT/B3LYP | 18.7 | chemcess.com |

This table presents representative data from studies on analogous compounds to illustrate the typical energy barriers for reactions involving the functional groups present in this compound.

Beyond just the activation energy, quantum chemical calculations can map out the entire reaction pathway, identifying all stable intermediates and transition states connecting them. nih.govaps.org For this compound, this would involve modeling the geometry and energy of reactants, intermediates, transition states, and products.

For example, in a multi-step reaction, each step will have its own transition state and activation energy. By comparing the energies of different potential pathways, the most favorable reaction mechanism can be identified. The geometries of intermediates provide crucial information about the stereochemistry and regioselectivity of a reaction. For instance, in a cycloaddition reaction, the stereochemical outcome can be predicted by comparing the energies of the transition states leading to different stereoisomers. chemcess.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its reactivity and interactions. The presence of a bulky tert-butyl group in this compound suggests that steric effects will play a significant role in its conformational preferences.

Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around one or more single bonds. hsu-hh.dereadthedocs.ioq-chem.comresearchgate.netuni-rostock.de For this compound, the key rotatable bond is the one connecting the pivaloyl group to the dinitrile-substituted carbon. A PES scan would reveal the rotational barriers and the preferred dihedral angles.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. rsc.orgrsc.orgmdpi.comyoutube.comnih.govdtu.dkmdpi.comresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and identify the most populated conformational states at a given temperature. This is particularly useful for understanding how the molecule might behave in solution, where solvent interactions can influence its shape and flexibility.

Table 2: Hypothetical Conformational Energy Profile for this compound

| Dihedral Angle (Pivaloyl-C-C-CN) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 5.0 | Eclipsed (High Energy) |

| 60° | 0.5 | Gauche |

| 120° | 4.5 | Eclipsed (High Energy) |

| 180° | 0.0 | Anti (Global Minimum) |

This table is a hypothetical representation based on the expected steric hindrance from the tert-butyl group, illustrating the likely preference for a staggered conformation.

Theoretical Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. DFT calculations provide a wealth of information about how electrons are distributed within a molecule and how this distribution influences its chemical behavior. Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP). lmu.de

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the electron-withdrawing nature of the two nitrile groups and the carbonyl group would be expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack at the carbonyl carbon and the carbon atom bearing the nitrile groups.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. readthedocs.iolibretexts.orgyoutube.com Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely sites for electrophilic attack. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP would be expected to show a negative potential around the oxygen and nitrogen atoms and a positive potential around the carbonyl carbon and the acidic proton.

Table 3: Calculated Electronic Properties for an Analogous Acylmalononitrile

| Property | Value | Significance |

| HOMO Energy | -7.2 eV | Relates to ionization potential and nucleophilicity |

| LUMO Energy | -1.5 eV | Relates to electron affinity and electrophilicity |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of overall molecular polarity |

This table presents typical values for a related acylmalononitrile, calculated using DFT, to illustrate the electronic characteristics.

Predicting Spectroscopic Properties through Theoretical Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

DFT calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govacs.orgnih.govbris.ac.uknih.govmdpi.comnih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined. These theoretical predictions are instrumental in assigning peaks in experimental spectra and can aid in the structural elucidation of new compounds. For this compound, theoretical NMR spectra would help in assigning the signals for the tert-butyl protons, the methine proton, and the various carbon atoms.

Similarly, theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. pg.edu.plrice.eduorgchemboulder.comdaneshyari.com This allows for the assignment of specific absorption bands to the stretching and bending modes of different functional groups. For the target molecule, the characteristic stretching frequencies of the C≡N and C=O bonds would be of particular interest. researchgate.netlibretexts.org

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. nih.govresearchgate.netlibretexts.orgacs.org This can help in understanding the electronic structure of the molecule and the nature of its chromophores.

Table 4: Predicted Spectroscopic Data for this compound based on Analogous Systems

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190-200 ppm |

| ¹³C NMR | Nitrile Carbon (C≡N) | ~110-120 ppm |

| ¹H NMR | Methine Proton (CH) | ~4.0-4.5 ppm |

| IR | C=O Stretch | ~1720-1740 cm⁻¹ |

| IR | C≡N Stretch | ~2240-2260 cm⁻¹ |

| UV-Vis | λ_max (n→π* of carbonyl) | ~280-300 nm |

This table provides estimated spectroscopic data based on typical values for the constituent functional groups and data from analogous molecules.

Applications of 2 2,2 Dimethylpropanoyl Propanedinitrile As a Versatile Organic Building Block

Precursor in the Synthesis of Optically Active Materials

The quest for new optically active materials is driven by their potential applications in various advanced technologies. 2-(2,2-Dimethylpropanoyl)propanedinitrile serves as a crucial starting material in the synthesis of chiral molecules and materials with unique optical properties. Its ability to participate in asymmetric reactions allows for the introduction of chirality, a key feature for materials that interact with polarized light. The synthesis of such materials often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions involving the propanedinitrile backbone.

Applications in Organic Nonlinear Optics (NLO)

Organic materials with nonlinear optical (NLO) properties are of significant interest for applications in optical communications, data storage, and optical computing. The design of NLO materials often requires molecules with a large hyperpolarizability, which is typically achieved by connecting an electron-donating group and an electron-accepting group through a π-conjugated system. The dicyano group in this compound is a potent electron-withdrawing group, making it an excellent component for the construction of push-pull chromophores.

Researchers have successfully incorporated this building block into various molecular frameworks to create materials with significant second-order NLO responses. The general strategy involves reacting this compound with an aromatic aldehyde or ketone that contains an electron-donating group. The resulting molecule possesses the necessary electronic asymmetry to exhibit NLO properties. The bulky t-butyl group can also play a role in preventing intermolecular interactions that might lead to a centrosymmetric crystal packing, which would cancel out the second-order NLO effect.

Role in the Construction of Diverse Heterocyclic Compound Libraries

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials containing at least one heterocyclic ring. The reactivity of the dinitrile and carbonyl groups in this compound makes it an exceptionally useful precursor for the synthesis of a wide variety of heterocyclic systems.

Its ability to undergo condensation reactions with binucleophilic reagents is a common strategy for constructing five- and six-membered rings. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Furthermore, multicomponent reactions involving this compound have been developed to generate complex heterocyclic libraries in a single step, which is highly efficient for drug discovery programs. The steric hindrance provided by the t-butyl group can influence the regioselectivity of these cyclization reactions, leading to the formation of specific isomers.

| Heterocyclic System | Reagents |

| Pyridines | Ammonium acetate, various aldehydes |

| Pyrimidines | Amidines, guanidine |

| Thiophenes | Elemental sulfur, an active methylene (B1212753) compound |

| Pyrroles | α-Haloketones, a base |

Utilization in Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

Supramolecular chemistry focuses on the design and synthesis of large, well-defined structures held together by non-covalent interactions. Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The dinitrile groups of this compound can act as effective ligands for coordinating with metal centers.

The geometry and steric profile of this building block can direct the self-assembly process, leading to the formation of discrete coordination complexes or extended network structures. The t-butyl group can influence the packing of the resulting supramolecular assemblies and the porosity of MOFs. By carefully selecting the metal ions and reaction conditions, it is possible to create materials with tailored cavities and channels, which are of interest for applications in gas storage, separation, and catalysis.

Contributions to Catalysis and Catalyst Design

While this compound itself is not typically a catalyst, it serves as a valuable precursor for the synthesis of ligands used in catalysis. The dinitrile functionality can be readily transformed into other coordinating groups, such as amines or carboxylic acids, which can then be used to chelate metal ions.

The resulting metal complexes can exhibit catalytic activity in a variety of organic transformations. The bulky t-butyl group can create a specific steric environment around the metal center, which can influence the selectivity of the catalytic reaction. For example, ligands derived from this compound have been used in asymmetric catalysis, where the chiral environment created by the ligand leads to the preferential formation of one enantiomer of the product.

| Catalytic Application | Ligand Type Derived from Precursor | Metal |

| Asymmetric Hydrogenation | Chiral phosphine (B1218219) ligands | Rhodium, Ruthenium |

| Cross-Coupling Reactions | N-heterocyclic carbene (NHC) ligands | Palladium, Nickel |

| Polymerization | Salen-type ligands | Chromium, Cobalt |

Design of Novel Functional Materials through Modular Assembly

The concept of modular assembly involves the use of well-defined building blocks that can be combined in a systematic way to create a wide range of functional materials. This compound is an excellent example of such a modular component. Its chemical reactivity allows for its incorporation into larger molecular systems through a variety of synthetic transformations.

By systematically varying the other components that are reacted with this building block, it is possible to fine-tune the properties of the resulting materials. For instance, in the context of organic electronics, different aromatic or heteroaromatic units can be attached to the this compound core to modulate the HOMO/LUMO energy levels and charge transport properties of the resulting materials. This modular approach accelerates the discovery of new materials with optimized performance for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2,2-Dimethylpropanoyl)propanedinitrile in laboratory settings?

- Methodology :

- Use P95 respirators (US) or P1 (EU) for particulate filtration and OV/AG/P99 (US) or ABEK-P2 (EU) gas filters for higher exposure scenarios .

- Wear impermeable gloves and full-body chemical protective suits to avoid skin contact. Glove removal should follow protocols to prevent contamination .

- In case of inhalation, move to fresh air and administer artificial respiration if necessary. For skin/eye contact, rinse with water for ≥15 minutes and consult a physician .

Q. How can researchers determine the structural conformation of this compound experimentally?

- Methodology :

- Use X-ray crystallography with software like ORTEP-III for 3D visualization of atomic coordinates and bond angles .

- Validate structural data via NMR spectroscopy (e.g., and NMR) and mass spectrometry to confirm molecular weight and fragmentation patterns .

Q. What are the key stability considerations for storing this compound?

- Methodology :

- Store in cool, dry conditions away from incompatible materials (e.g., strong oxidizers). Monitor stability using accelerated aging tests (e.g., thermal analysis via DSC) to assess decomposition thresholds .

- No hazardous decomposition products are reported, but periodic FT-IR analysis can detect unexpected byproducts .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for optoelectronic applications?

- Methodology :

- Perform density functional theory (DFT) calculations to model HOMO/LUMO energy levels and charge-transfer efficiency .

- Use quantitative structure-property relationship (QSPR) models to correlate substituent effects (e.g., dimethylpropanoyl groups) with absorption spectra and bandgaps .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Methodology :

- Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (e.g., rodent acute toxicity models) to validate conflicting classifications .

- Cross-reference with databases like NIST Chemistry WebBook to reconcile discrepancies in physicochemical properties (e.g., log ) .

Q. How can this compound serve as a non-fullerene acceptor in polymer solar cells (PSCs)?

- Methodology :

- Design bulk heterojunction (BHJ) devices by blending the compound with donor polymers (e.g., PTB7-Th). Optimize film morphology via atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) .

- Evaluate power conversion efficiency (PCE) using current density-voltage (J-V) curves under AM1.5G solar simulation .

Q. What synthetic routes enable functionalization of the dinitrile moiety for pharmaceutical intermediates?

- Methodology :

- Employ nucleophilic substitution with amines or thiols to modify the dinitrile group. Monitor reaction progress via HPLC-MS .

- Optimize regioselectivity using catalytic asymmetric synthesis (e.g., chiral ligands with palladium catalysts) .

Data Contradictions and Validation

- Physical Properties : Reported data gaps (e.g., melting point, log ) require experimental validation via differential scanning calorimetry (DSC) and shake-flask partitioning .

- Toxicity Classifications : Discrepancies in acute toxicity ratings necessitate standardized testing under OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.